1-Acetyl-4-piperidineacetyl chloride
Description
1-Acetyl-4-piperidineacetyl chloride is a piperidine derivative characterized by an acetylated piperidine ring and a reactive acetyl chloride functional group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals, due to its electrophilic chloride group, which facilitates nucleophilic substitution reactions. Piperidine derivatives are widely recognized for their versatility in medicinal chemistry, with applications ranging from antimicrobial agents to central nervous system modulators .
Properties
CAS No. |
78056-61-8 |
|---|---|
Molecular Formula |
C9H14ClNO2 |
Molecular Weight |
203.66 g/mol |
IUPAC Name |
2-(1-acetylpiperidin-4-yl)acetyl chloride |
InChI |
InChI=1S/C9H14ClNO2/c1-7(12)11-4-2-8(3-5-11)6-9(10)13/h8H,2-6H2,1H3 |
InChI Key |
RXWXGZVEPZWMHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
N-[1-(Chloroacetyl)-4-piperidinyl]-N-methylacetamide
- Structural Differences : Replaces the acetyl chloride group with a chloroacetyl moiety.
- Reactivity : The chloroacetyl group is less reactive than acetyl chloride in nucleophilic substitutions but offers stability for controlled functionalization.
- Applications : Used in synthesizing amide-linked bioactive molecules, leveraging the chloroacetyl group for selective coupling .
- Molecular Weight : ~234.68 g/mol (C₁₀H₁₅ClN₂O₂).
1-Acetyl-4-aminopiperidine Hydrochloride
- Structural Differences : Substitutes the acetyl chloride with an amine group, forming a hydrochloride salt.
- Reactivity : The amine group enhances water solubility but reduces electrophilicity, making it suitable for salt formation in drug formulations.
- Applications: Acts as a precursor for antimalarial and analgesic agents due to its amino functionality .
- Molecular Weight : ~194.67 g/mol (C₈H₁₆ClN₂O).
1-Acetyl-4-piperidinecarboxylic Acid Ethyl Chloride
- Structural Differences : Incorporates an ethyl ester and carboxylic acid group instead of acetyl chloride.
- Reactivity : The ester group is hydrolytically stable under physiological conditions, enabling sustained-release drug formulations.
- Applications : Key intermediate in antipsychotic drugs like Risperidone .
- Molecular Weight: ~245.72 g/mol (C₁₀H₁₆ClNO₃).
(1-Acetylpiperidin-4-yl)methanesulfonyl Chloride
- Structural Differences : Replaces acetyl chloride with a sulfonyl chloride group.
- Reactivity : Sulfonyl chloride is highly reactive in forming sulfonamides, a critical step in protease inhibitor synthesis.
- Applications : Utilized in designing enzyme inhibitors and covalent-binding therapeutics .
- Molecular Weight: ~237.72 g/mol (C₈H₁₄ClNO₃S).
Ethyl 2-(Piperidin-4-yl)acetate Hydrochloride
- Structural Differences : Features an ethyl ester and lacks the acetyl chloride group.
- Reactivity : The ester group provides mild reactivity, suitable for prodrug formulations.
- Applications : Employed in synthesizing anticonvulsants and analgesics due to its lipophilic nature .
- Molecular Weight: ~221.73 g/mol (C₁₀H₁₈ClNO₂).
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Primary Applications |
|---|---|---|---|---|
| 1-Acetyl-4-piperidineacetyl chloride | C₉H₁₄ClNO₂ | 203.67 | Acetyl chloride | Pharmaceutical intermediates |
| N-[1-(Chloroacetyl)-4-piperidinyl]-N-methylacetamide | C₁₀H₁₅ClN₂O₂ | 234.68 | Chloroacetyl | Bioactive molecule synthesis |
| 1-Acetyl-4-aminopiperidine hydrochloride | C₈H₁₆ClN₂O | 194.67 | Amine hydrochloride | Antimalarials, analgesics |
| 1-Acetyl-4-piperidinecarboxylic acid ethyl chloride | C₁₀H₁₆ClNO₃ | 245.72 | Ethyl ester | Antipsychotics (e.g., Risperidone) |
| (1-Acetylpiperidin-4-yl)methanesulfonyl chloride | C₈H₁₄ClNO₃S | 237.72 | Sulfonyl chloride | Enzyme inhibitors |
| Ethyl 2-(piperidin-4-yl)acetate hydrochloride | C₁₀H₁₈ClNO₂ | 221.73 | Ethyl ester | Prodrug formulations |
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